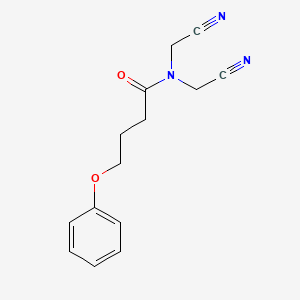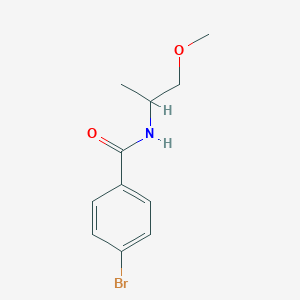![molecular formula C22H20N2O3 B11169298 N-{4-[acetyl(methyl)amino]phenyl}-2-phenoxybenzamide](/img/structure/B11169298.png)
N-{4-[acetyl(methyl)amino]phenyl}-2-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(N-METHYLACETAMIDO)PHENYL]-2-PHENOXYBENZAMIDE is a complex organic compound with a unique structure that includes both amide and phenoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(N-METHYLACETAMIDO)PHENYL]-2-PHENOXYBENZAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the acylation of 4-aminophenol with acetic anhydride to form N-methylacetamido-4-aminophenol. This intermediate is then reacted with 2-phenoxybenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(N-METHYLACETAMIDO)PHENYL]-2-PHENOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine under specific reducing conditions.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of N-[4-(N-METHYLAMINO)PHENYL]-2-PHENOXYBENZAMINE.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-[4-(N-METHYLACETAMIDO)PHENYL]-2-PHENOXYBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[4-(N-METHYLACETAMIDO)PHENYL]-2-PHENOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-(3-(4-(N-METHYLACETAMIDO)PHENYL)UREIDO)BENZOATE
- 1-(4-(N-METHYLACETAMIDO)PHENYL)-3-(4-METHYL-2-NITROPHENYL)UREA
- N-{4-[2-(4-Aminophenyl)ethenyl]phenyl}-N,N-dimethylamine
Uniqueness
N-[4-(N-METHYLACETAMIDO)PHENYL]-2-PHENOXYBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H20N2O3 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-2-phenoxybenzamide |
InChI |
InChI=1S/C22H20N2O3/c1-16(25)24(2)18-14-12-17(13-15-18)23-22(26)20-10-6-7-11-21(20)27-19-8-4-3-5-9-19/h3-15H,1-2H3,(H,23,26) |
InChI Key |
HRFQSRWIQMUYIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-difluorophenyl)-4-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11169222.png)
![Ethyl 4-methyl-2-{[(phenylsulfonyl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11169228.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate](/img/structure/B11169249.png)
![3-ethoxy-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11169251.png)
![N-(2-methylphenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11169256.png)
![4-(acetylamino)-5-chloro-2-methoxy-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11169263.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-phenoxybutanamide](/img/structure/B11169265.png)

![3,4,5-triethoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11169276.png)
![2-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11169284.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-methylbenzamide](/img/structure/B11169291.png)
![Ethyl (2-{[(2-fluorophenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11169296.png)


